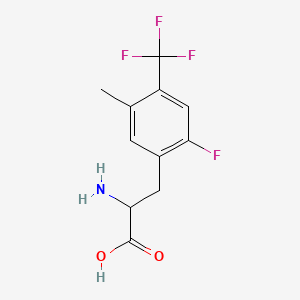

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine

CAS No.: 1435806-24-8

Cat. No.: VC2699668

Molecular Formula: C11H11F4NO2

Molecular Weight: 265.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1435806-24-8 |

|---|---|

| Molecular Formula | C11H11F4NO2 |

| Molecular Weight | 265.2 g/mol |

| IUPAC Name | 2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C11H11F4NO2/c1-5-2-6(3-9(16)10(17)18)8(12)4-7(5)11(13,14)15/h2,4,9H,3,16H2,1H3,(H,17,18) |

| Standard InChI Key | ZAEBGVLZTPXBJV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |

| Canonical SMILES | CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |

Introduction

Chemical Properties and Structure

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine is a non-natural amino acid derivative characterized by its fluorinated aromatic ring structure. The compound contains both a single fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring, with an additional methyl group at the 5-position . This unique substitution pattern contributes to its distinctive chemical and biological properties.

Chemical Identifiers and Structural Information

The compound is precisely identified through multiple chemical identifiers that allow for unambiguous reference in scientific literature and databases. These identifiers provide essential information for researchers working with this compound in laboratory and clinical settings.

Table 1. Chemical Identifiers of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine

| Property | Value |

|---|---|

| CAS Number | 1435806-24-8 |

| Molecular Formula | C₁₁H₁₁F₄NO₂ |

| Molecular Weight | 265.208 g/mol |

| IUPAC Name | 2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid |

| SMILES | CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N |

| InChI Key | ZAEBGVLZTPXBJV-UHFFFAOYSA-N |

[7,10,11]

Physical and Chemical Characteristics

The compound exists as a solid at room temperature with specific physical and chemical properties that influence its behavior in biological systems. The presence of the trifluoromethyl group significantly impacts the electron distribution within the molecule, contributing to its unique reactivity profile and interaction capabilities.

The DL designation in the compound name indicates that it is a racemic mixture containing both the D and L enantiomers of the amino acid . This is important to note as the different enantiomers may exhibit varying biological activities when introduced into chiral environments such as protein binding sites or enzymatic active centers.

Synthesis and Preparation Methods

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine typically involves multi-step organic synthesis procedures that require careful control of reaction conditions to ensure the desired stereochemistry and substitution pattern.

Specific Synthesis Considerations

The preparation of 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine likely requires specialized fluorination techniques to introduce both the single fluorine atom and the trifluoromethyl group at their specific positions. The strategic positioning of these fluorine-containing groups is critical for the compound's intended applications in medicinal chemistry and biochemical research.

Commercial preparations of this compound typically achieve a purity of approximately 97%, which is suitable for most research applications . Higher purity may be required for specific analytical or biological studies, necessitating additional purification steps.

Biochemical and Pharmaceutical Significance

Fluorinated amino acids, including 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine, have gained increasing attention in the pharmaceutical field due to their unique properties and potential applications.

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine atoms into the phenylalanine structure significantly alters its biochemical properties in several ways:

-

Enhanced Metabolic Stability: Fluorine substitution, particularly through trifluoromethyl groups, can block metabolic degradation pathways, potentially extending the half-life of drugs containing these moieties .

-

Increased Lipophilicity: The presence of fluorine atoms generally increases the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability.

-

Altered Binding Affinity: Fluorinated groups can enhance interactions with target proteins through hydrogen bonding and dipole interactions, potentially leading to improved therapeutic efficacy .

Application as Structural Probes

Trifluoromethyl-substituted phenylalanines have been demonstrated to serve as valuable 19F nuclear magnetic resonance (NMR) probes for studying protein folding and unfolding dynamics . The presence of fluorine atoms provides a sensitive reporter group that can be monitored by 19F NMR spectroscopy, offering insights into protein structure and function in various conditions.

The specific positioning of the fluorine atom and trifluoromethyl group in 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine may provide unique advantages for such applications, potentially offering different sensing capabilities compared to other fluorinated phenylalanine derivatives.

Comparison with Other Fluorinated Phenylalanines

2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine belongs to a broader family of fluorinated phenylalanines, each with distinct properties and applications based on their specific substitution patterns.

Structural Variations and Their Effects

Different fluorinated phenylalanine derivatives can vary in terms of:

-

Position of Fluorination: Ortho (2-position), meta (3-position), or para (4-position) fluorination can significantly impact the electronic properties and steric effects of the molecule .

-

Number of Fluorine Atoms: Compounds can contain single fluorine atoms, multiple individual fluorine atoms, or trifluoromethyl groups with different resulting properties .

-

Additional Substituents: The presence of methyl groups or other substituents alongside fluorine can further modify the compound's properties .

For example, meta-substituted phenylalanine derivatives often demonstrate higher incorporation levels in biological systems compared to para-substituted derivatives, potentially due to their specific interaction with binding sites .

Structure-Activity Relationships

Research Applications and Future Directions

Current research involving 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine and related fluorinated phenylalanines spans various areas of medicinal chemistry and biochemistry.

Current Research Trends

Ongoing research in the field of fluorinated amino acids suggests several promising directions for future investigation:

-

Protein Engineering: The incorporation of non-natural fluorinated amino acids into proteins offers opportunities for creating novel biomolecules with enhanced stability and function .

-

Enhanced Binding Affinity: The strategic positioning of fluorine atoms can improve the binding affinity of peptides to their targets, potentially leading to more effective therapeutics .

-

Metabolic Stability: Fluorinated amino acids can resist enzymatic degradation, potentially extending the half-life of peptide-based drugs in vivo.

The specific combination of fluorine and trifluoromethyl substitution in 2-Fluoro-5-methyl-4-(trifluoromethyl)-DL-phenylalanine positions it as a valuable tool for these research applications, with particular potential in developing drugs targeting hydrophobic binding pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume